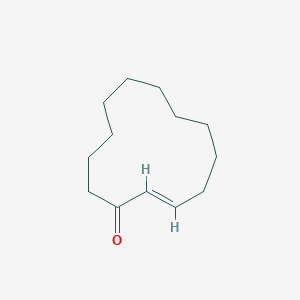
2-Cyclotridecen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclotridecen-1-one is a cyclic ketone with the molecular formula C14H24O. It belongs to the class of organic compounds known as cyclic ketones, which are characterized by a ketone group conjugated to a cyclic moiety. This compound is notable for its unique structure, which includes a 13-membered ring with a double bond and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclotridecen-1-one can be achieved through various methods. One common approach involves the cyclization of long-chain alkenes using specific catalysts and reaction conditions. For instance, the compound can be synthesized by the intramolecular aldol condensation of a suitable precursor, followed by dehydration to form the desired cyclic ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and high yield. The process typically requires precise control of temperature, pressure, and reaction time to optimize the formation of the cyclic ketone.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclotridecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-Cyclotridecen-1-ol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or acids (e.g., sulfuric acid) can be employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyclotridecen-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of cyclic ketones.
Biology: The compound’s unique structure makes it a subject of interest in studies of biological activity and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and fragrances.
Mecanismo De Acción
The mechanism of action of 2-Cyclotridecen-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. Its double bond allows for interactions with other molecules, potentially leading to the formation of reactive intermediates that can influence biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclotetradecen-1-one: Another cyclic ketone with a 14-membered ring, similar in structure but with a different ring size.
Cyclododecanone: A cyclic ketone with a 12-membered ring, differing in ring size and chemical properties.
Uniqueness
2-Cyclotridecen-1-one is unique due to its specific ring size and the presence of both a double bond and a ketone group
Propiedades
Fórmula molecular |
C13H22O |
|---|---|
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(2E)-cyclotridec-2-en-1-one |
InChI |
InChI=1S/C13H22O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h9,11H,1-8,10,12H2/b11-9+ |
Clave InChI |
GPZWCHONRYSILX-PKNBQFBNSA-N |
SMILES isomérico |
C1CCCCCC(=O)/C=C/CCCC1 |
SMILES canónico |
C1CCCCCC(=O)C=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


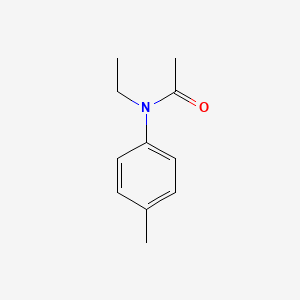
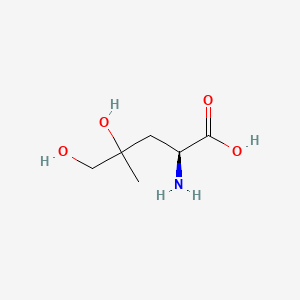
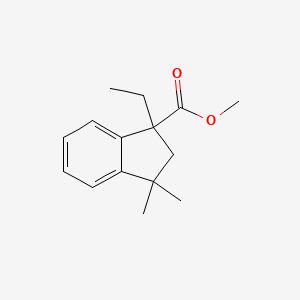
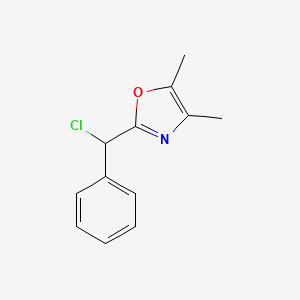

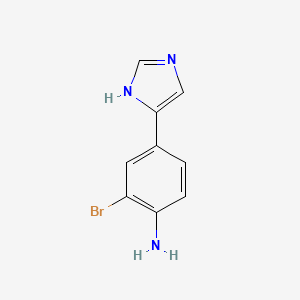

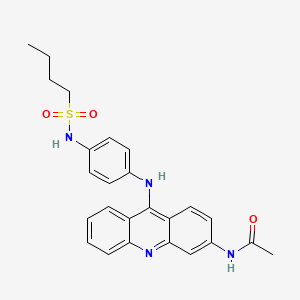
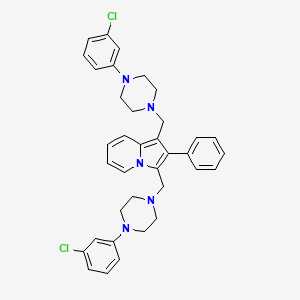
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)
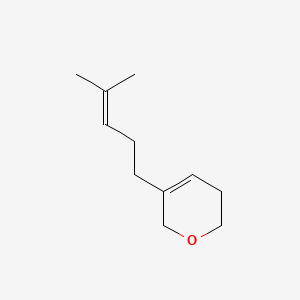

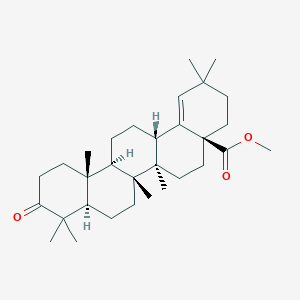
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
